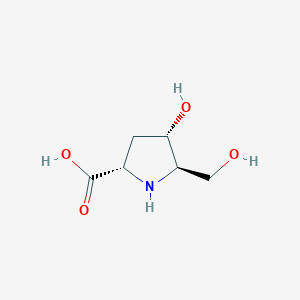
(2S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid is a chiral amino acid derivative. This compound is notable for its unique structural features, which include a pyrrolidine ring with hydroxyl and hydroxymethyl substituents. Its stereochemistry is defined by the specific spatial arrangement of its atoms, making it an important molecule in stereoselective synthesis and various biochemical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials or catalysts to ensure the correct stereochemistry. One common method involves the reduction of a suitable precursor, such as a pyrrolidine-2-carboxylic acid derivative, using a chiral reducing agent. The reaction conditions often include low temperatures and specific solvents to maintain the integrity of the chiral centers.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as enzymatic synthesis or fermentation processes. These methods can provide high yields and purity, making them suitable for large-scale production. Enzymatic methods often use specific enzymes that catalyze the formation of the desired stereoisomer, while fermentation processes may involve genetically engineered microorganisms.
化学反应分析
Types of Reactions
(2S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carboxylic acid group can produce primary alcohols.
科学研究应用
Chemistry
In chemistry, (2S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in the development of stereoselective catalysts and ligands.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and protein folding. Its chiral nature allows researchers to investigate the effects of stereochemistry on biological activity.
Medicine
In medicine, this compound may be explored for its potential therapeutic properties. It can serve as a precursor for the synthesis of pharmaceutical agents that target specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of (2S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and hydroxymethyl groups can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. The stereochemistry of the molecule plays a crucial role in determining its biological effects, as different enantiomers can have distinct interactions with molecular targets.
相似化合物的比较
Similar Compounds
(2S,4S)-4-Hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid: Lacks the specific stereochemistry at one of the chiral centers.
(2R,4R,5S)-4-Hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid: An enantiomer with opposite stereochemistry.
Proline: A simpler pyrrolidine-based amino acid without the hydroxyl and hydroxymethyl substituents.
Uniqueness
(2S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and functional groups. These features make it a versatile compound in various fields of research and industry, offering distinct advantages in stereoselective synthesis and biological applications.
属性
分子式 |
C6H11NO4 |
|---|---|
分子量 |
161.16 g/mol |
IUPAC 名称 |
(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO4/c8-2-4-5(9)1-3(7-4)6(10)11/h3-5,7-9H,1-2H2,(H,10,11)/t3-,4+,5-/m0/s1 |
InChI 键 |
AEWQBAFSXFXHIT-LMVFSUKVSA-N |
手性 SMILES |
C1[C@@H]([C@H](N[C@@H]1C(=O)O)CO)O |
规范 SMILES |
C1C(C(NC1C(=O)O)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(Aminomethyl)-6-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12862203.png)
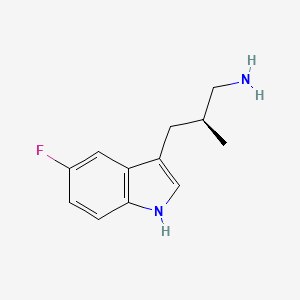
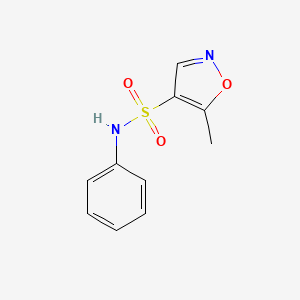
![2-Chloro-6-((trifluoromethyl)thio)benzo[d]oxazole](/img/structure/B12862217.png)
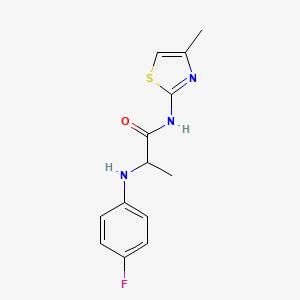
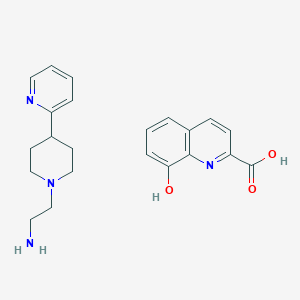

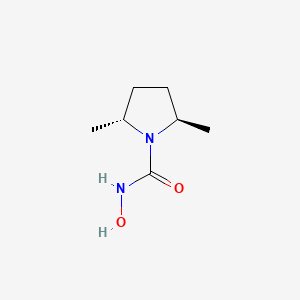
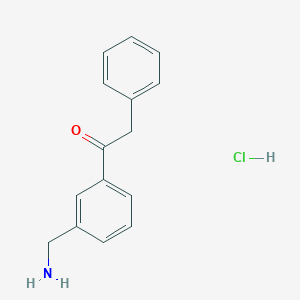
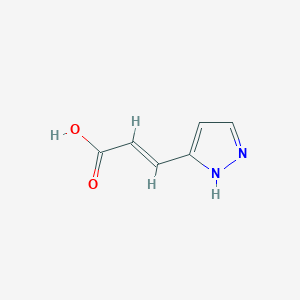
![N-[(2,5-dichloro-3-pyridyl)carbonyl]-N'-(4-methoxyphenyl)thiourea](/img/structure/B12862250.png)
![4,4,4-Trifluoro-2-({[4-methyl-6-(methylthio)-1,3,5-triazin-2-yl]amino}methylidene)-1-(2-thienyl)butane-1,3-dione](/img/structure/B12862258.png)
![2-Chloro-7-iodobenzo[d]oxazole](/img/structure/B12862266.png)
